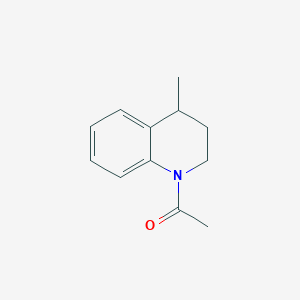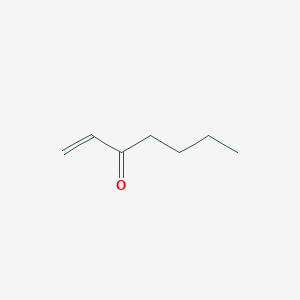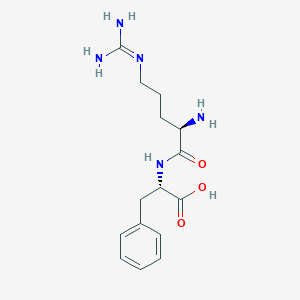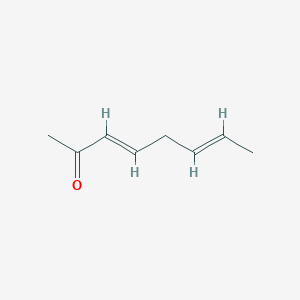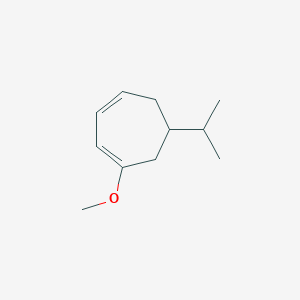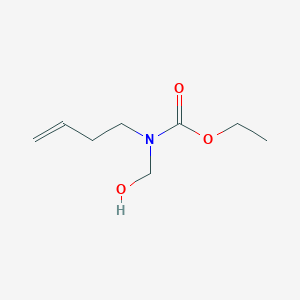
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate, also known as EBC, is a carbamate insecticide that is commonly used in agricultural settings. It was first synthesized in the 1970s and has since become a popular alternative to other insecticides due to its low toxicity to humans and animals.
Mécanisme D'action
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate binds to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the insect's nervous system, leading to overstimulation and eventual paralysis.
Effets Biochimiques Et Physiologiques
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate has been shown to have low toxicity to mammals, with no significant effects observed on reproductive or developmental processes. However, it can have toxic effects on aquatic organisms and should be used with caution in areas near water sources.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate in lab experiments is its low toxicity to humans and animals, making it a safer alternative to other insecticides. However, its effectiveness against certain pests may vary depending on the species and the application method used.
Orientations Futures
Future research on Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate could focus on developing more efficient synthesis methods or exploring its potential as a treatment for insect-borne diseases. Additionally, studies could be conducted to determine the long-term effects of Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate on the environment and non-target organisms.
Méthodes De Synthèse
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate is synthesized by reacting ethyl N-but-3-enylcarbamate with formaldehyde in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including aphids, whiteflies, and mites. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function in insects.
Propriétés
Numéro CAS |
135690-57-2 |
|---|---|
Nom du produit |
Ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl N-but-3-enyl-N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-9(7-10)8(11)12-4-2/h3,10H,1,4-7H2,2H3 |
Clé InChI |
NDMNJMRNMCISLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCC=C)CO |
SMILES canonique |
CCOC(=O)N(CCC=C)CO |
Synonymes |
Carbamic acid, 3-butenyl(hydroxymethyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



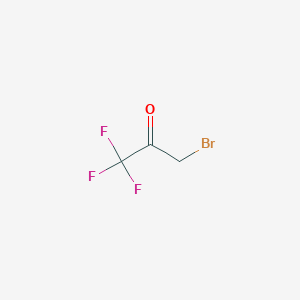
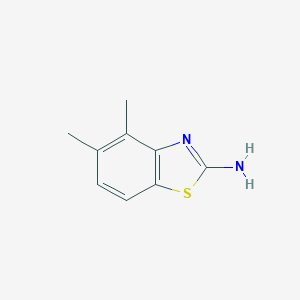
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)

